molecular formula C10H11N3O2 B1678163 azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium CAS No. 1013-20-3

azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium

Cat. No. B1678163
CAS RN: 1013-20-3
M. Wt: 205.21 g/mol
InChI Key: DTHPTYQWAOCFPF-UHFFFAOYSA-O
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Description

Azane is a term used for acyclic, saturated hydronitrogens, which consist only of hydrogen and nitrogen atoms and all bonds are single bonds . The simplest azane is ammonia . Naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .


Molecular Structure Analysis

Azanes have a general chemical formula of NnHn+2, where each nitrogen atom has three bonds (either N-H or N-N bonds), and each hydrogen atom is joined to a nitrogen atom . Naphthalene, on the other hand, consists of two fused benzene rings . The specific molecular structure of “azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium” would require more detailed information.

properties

IUPAC Name

azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.H3N/c13-11-12(14)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,13H;1H3/b12-11-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNUOFTVXUWLLR-AFEZEDKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[N+](=NO)[O-].N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/[N+](=N/O)/[O-].N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906045
Record name N-Hydroxy-N-naphthalen-1-ylnitrous amide--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135901587

CAS RN

1013-20-3
Record name N-Hydroxy-N-naphthalen-1-ylnitrous amide--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium (N-hydroxynaphthylamino)oxoamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium
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azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium

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